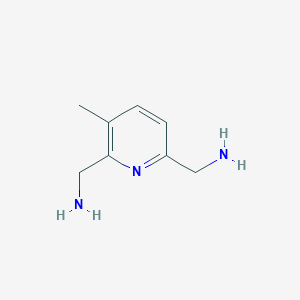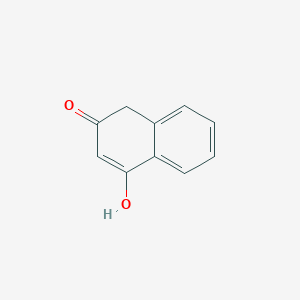
2,3-Difluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoronaphthalene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It is characterized by the presence of two fluorine atoms attached to the naphthalene ring at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-difluoronaphthalene involves the gas-phase co-pyrolysis of styrene with chlorodifluoromethane. This reaction is carried out in a flow reactor at temperatures ranging from 550 to 650°C. The process involves the decomposition of chlorodifluoromethane to difluorocarbene, which subsequently undergoes cycloaddition to styrene, forming 1,1-difluoro-2-phenylcyclopropane. This intermediate rearranges to 2-fluoroindene, which, upon further reaction with difluorocarbene and subsequent aromatization, yields this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Lithiation Reactions: The compound can be selectively lithiated using butyllithium (BuLi), allowing for further functionalization.
Nitration and Bromination: Nitration predominantly yields 6,7-difluoro-1-nitronaphthalene, while bromination produces 1-bromo-6,7-difluoronaphthalene.
Common Reagents and Conditions:
Lithiation: Butyllithium (BuLi) is commonly used for lithiation reactions.
Nitration: Nitric acid (HNO₃) is used for nitration.
Bromination: Bromine (Br₂) is used for bromination.
Major Products:
Substituted Difluoronaphthalenes: Various substituted derivatives, such as 1-methyl-, 1-acetyl-, and 1-carboxyl-2,3-difluoronaphthalenes, can be synthesized.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism by which 2,3-difluoronaphthalene exerts its effects is primarily through its participation in various chemical reactions. The presence of fluorine atoms significantly influences the compound’s reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Difluorotoluene
- 2,3-Difluorobenzene
- 2,3-Difluorophenol
Comparison: Compared to other difluorinated aromatic compounds, 2,3-difluoronaphthalene is unique due to its naphthalene core, which provides additional stability and reactivity. Its distinct structure allows for the synthesis of a wide range of functionalized derivatives, making it a versatile compound in various chemical applications .
Eigenschaften
Molekularformel |
C10H6F2 |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
2,3-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H |
InChI-Schlüssel |
QXXPHLUVYXNNLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)





![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)


